N-[1-[4-(3-chloropyridin-4-yl)piperazine-1-carbonyl]cyclohexyl]acetamide
Description
N-[1-[4-(3-chloropyridin-4-yl)piperazine-1-carbonyl]cyclohexyl]acetamide is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a piperazine ring, a chloropyridine moiety, and an acetamide group, making it a versatile molecule for further chemical modifications and applications.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 3-chloropyridine-4-carboxylic acid and cyclohexylamine.
Reaction Steps:
Formation of Piperazine Derivative: The carboxylic acid group of 3-chloropyridine-4-carboxylic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl₂).
Coupling with Cyclohexylamine: The acid chloride is then reacted with cyclohexylamine to form the piperazine derivative.
Acetylation: Finally, the piperazine derivative is acetylated using acetic anhydride to yield the target compound.
Industrial Production Methods: On an industrial scale, the synthesis involves optimizing reaction conditions such as temperature, pressure, and catalysts to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, to form various oxidized derivatives.
Reduction: Reduction reactions can be performed on the chloropyridine moiety to produce less oxidized forms.
Substitution Reactions: The piperazine ring can undergo nucleophilic substitution reactions with various reagents.
Acetylation: The acetamide group can be further modified through acetylation reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Nucleophiles like amines and alcohols are used in substitution reactions.
Acetylation: Acetic anhydride and acetyl chloride are commonly used acetylating agents.
Major Products Formed:
Oxidation Products: Various pyridine N-oxides and other oxidized derivatives.
Reduction Products: Chloropyridine derivatives with reduced oxidation states.
Substitution Products: Piperazine derivatives with different substituents.
Acetylation Products: Acetylated derivatives of the piperazine ring.
Properties
IUPAC Name |
N-[1-[4-(3-chloropyridin-4-yl)piperazine-1-carbonyl]cyclohexyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25ClN4O2/c1-14(24)21-18(6-3-2-4-7-18)17(25)23-11-9-22(10-12-23)16-5-8-20-13-15(16)19/h5,8,13H,2-4,6-7,9-12H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFTRXZGLZGPQOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1(CCCCC1)C(=O)N2CCN(CC2)C3=C(C=NC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand the interaction of small molecules with biological targets. Medicine: The compound has shown potential as an anti-tubercular agent and is being investigated for its therapeutic properties. Industry: It is used in the production of advanced materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism by which N-[1-[4-(3-chloropyridin-4-yl)piperazine-1-carbonyl]cyclohexyl]acetamide exerts its effects involves binding to specific molecular targets and pathways. The exact mechanism can vary depending on the application, but it generally involves interactions with enzymes, receptors, or other biomolecules. For example, in its role as an anti-tubercular agent, it may inhibit the growth of Mycobacterium tuberculosis by interfering with essential metabolic pathways.
Comparison with Similar Compounds
N-(4-chlorophenyl)-4-(6-nitro-4-oxo-4H-benzo[e][1,3]thiazin-2-yl)piperazine-1-carbothioamide: Another anti-tubercular agent with a similar piperazine structure.
4-(2-(7-methoxy-2-oxo-1,5-naphthyridin-1(2H)-yl)ethyl)-N-(4-nitrophenyl)piperazine-1-carboxamide: A compound with a piperazine ring and a nitrophenyl group.
Uniqueness: N-[1-[4-(3-chloropyridin-4-yl)piperazine-1-carbonyl]cyclohexyl]acetamide stands out due to its specific combination of functional groups, which allows for diverse chemical modifications and applications. Its unique structure enables it to interact with a wide range of biological targets, making it a valuable compound in scientific research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
